Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Coupling Reaction: The amino acid derivative is coupled with the pyrimidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(pyridin-2-yl)propanoate
- Methyl (S)-2-amino-3-(pyrimidin-4-yl)propanoate
- Methyl (S)-2-amino-3-(pyrimidin-6-yl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is unique due to the position of the pyrimidine ring, which can influence its binding affinity and selectivity towards specific molecular targets. This positional variation can lead to differences in biological activity and pharmacokinetic properties, making it a valuable compound for targeted drug design.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1 |
InChI Key |
PAEQNJZEZLYNSO-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN=C1)N |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N |
Origin of Product |
United States |
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